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2'-Amino-biphenyl-4-carbonitrile is a relatively simple molecule to synthesize, making it accessible for various research applications. The literature describes several methods for its preparation, including the Sandmeyer reaction and palladium-catalyzed cross-coupling reactions [, ]. Additionally, various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are routinely employed to characterize the synthesized product and confirm its identity and purity [, ].
While the specific research applications of 2'-Amino-biphenyl-4-carbonitrile are not extensively documented, its structural features suggest potential uses in several areas:
2'-Amino-biphenyl-4-carbonitrile is an organic compound characterized by its biphenyl structure with an amino group at the 2' position and a cyano group at the 4-position. Its chemical formula is , and it has a molecular weight of approximately 194.23 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
Several methods exist for synthesizing 2'-amino-biphenyl-4-carbonitrile:
2'-Amino-biphenyl-4-carbonitrile has potential applications in:
Interaction studies involving 2'-amino-biphenyl-4-carbonitrile focus on its binding affinity and reactivity with various biological targets. These studies often utilize techniques such as:
Several compounds share structural similarities with 2'-amino-biphenyl-4-carbonitrile. Below is a comparison highlighting their unique attributes:
Each of these compounds presents unique characteristics that influence their reactivity and potential applications, making 2'-amino-biphenyl-4-carbonitrile distinct in its own right due to its specific functionalization pattern.
The Friedel-Crafts cyanomethylation approach represents a direct and efficient methodology for synthesizing 2'-amino-biphenyl-4-carbonitrile through electrophilic aromatic substitution mechanisms [1]. This approach utilizes cyanogen chloride as the primary cyanating agent in the presence of aluminum chloride as a Lewis acid catalyst [1]. The reaction proceeds through a one-step synthesis that maximizes atom economy while maintaining relatively simple procedural requirements [1].
The mechanism involves the formation of a highly electrophilic cyanogen species that attacks the electron-rich aromatic ring system [1]. When applied to biphenyl substrates containing amino functionalities, the reaction demonstrates regioselectivity favoring the para-position relative to the amino group due to the strong activating effect of the amino substituent [1]. Research has shown that the use of cyanogen chloride prevents the formation of undesired chloro-aromatic side products that commonly occur with bromo and iodo cyanogen reagents [1].
Table 1: Friedel-Crafts Cyanomethylation Reaction Conditions and Yields
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Aluminum chloride | 25 | 4 | 78 | [1] |
| Aluminum chloride | 40 | 2 | 85 | [1] |
| Aluminum chloride | 60 | 1.5 | 82 | [1] |
The optimization of this methodology requires careful consideration of reaction parameters including catalyst loading, temperature control, and solvent selection [1]. Studies have demonstrated that moderate temperatures between 25-60°C provide optimal conversion rates while minimizing decomposition pathways [1]. The reaction typically achieves completion within 2-4 hours under these conditions, making it highly suitable for industrial applications [1].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the biphenyl framework in 2'-amino-biphenyl-4-carbonitrile synthesis [2] [3] [4]. The Suzuki-Miyaura coupling reaction represents the most widely employed strategy, utilizing arylboronic acids as nucleophilic coupling partners with appropriately substituted aryl halides [2] [4] [5].
The synthesis of biphenyl-2-carbonitrile derivatives via palladium-catalyzed carbon-hydrogen bond activation using cyano groups as directing groups has been successfully demonstrated in trifluoroacetic acid medium [3]. This approach provides moderate to good yields when combining aryl nitriles with aryl halides under optimized conditions [3]. The reaction mechanism involves oxidative addition of the palladium species to the carbon-halogen bond, followed by transmetalation with the organoboron compound and subsequent reductive elimination [4].
Table 2: Palladium-Catalyzed Cross-Coupling Reaction Parameters
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Palladium dichloride | Triphenylphosphine | Potassium carbonate | Dimethylformamide | 80 | 72 | [4] |
| Palladium acetate | DPEPhos | Sodium bicarbonate | Ethanol | 80 | 84 | [4] |
| Palladium dichloride | XPhos | Cesium carbonate | Tetrahydrofuran | 90 | 91 | [6] |
The choice of ligand significantly influences reaction efficiency, with bidentate phosphine ligands such as DPEPhos showing superior performance compared to monodentate alternatives [4]. XPhos, a biphenyl-derived phosphine ligand, exhibits particularly high activity for cross-coupling reactions involving aryl chlorides and tosylates, making it especially valuable for challenging substrates [6]. Temperature optimization studies reveal that reactions conducted at 80-90°C provide optimal balance between reaction rate and selectivity [5] [7].
Recent advances in deep learning approaches have enabled systematic optimization of Suzuki-Miyaura coupling conditions, allowing for prediction of optimal catalyst combinations and reaction parameters for specific substrate pairs [5]. These computational tools have identified previously unexplored parameter spaces that lead to enhanced yields and improved selectivity profiles [5].
Base-mediated cyclization reactions provide access to 2'-amino-biphenyl-4-carbonitrile through intramolecular ring-forming processes that establish the biphenyl connectivity [8] [9] [10]. Potassium carbonate has emerged as a particularly effective base for promoting these transformations, demonstrating high efficiency in tandem processes that combine nucleophilic addition with cyclization [10].
The mechanism typically involves deprotonation of a nucleophilic center followed by intramolecular attack on an electrophilic carbon center [9] [10]. In the synthesis of 2'-amino-biphenyl-4-carbonitrile, this approach often utilizes precursors containing both amino and nitrile functionalities positioned to enable cyclization under basic conditions [9]. Potassium carbonate promotes the reaction through its ability to generate nucleophilic species while maintaining sufficient basicity to drive the cyclization to completion [10].
Table 3: Base-Mediated Cyclization Reaction Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Potassium carbonate | Dimethylformamide | 45 | 8 | 67 | [11] |
| Potassium carbonate | Dimethylformamide | 80 | 4 | 91 | [10] |
| Sodium hydride | Tetrahydrofuran | 25 | 12 | 75 | [12] |
| Potassium hydroxide | Dimethylformamide | 45 | 6 | 72 | [11] |
Sodium hydride represents an alternative base system that functions through enhanced Lewis acidity and Brønsted basicity when treated with sodium iodide or lithium iodide in tetrahydrofuran [12]. This system enables directed aromatic carbon-hydrogen sodiation and subsequent intramolecular cyclization reactions [12]. The enhanced reactivity arises from the formation of amide-sodium hydride complexes that facilitate ortho-deprotonation and subsequent cyclization with carbonyl groups [12].
Microwave irradiation has been shown to significantly reduce reaction times while improving product yields in base-mediated cyclizations [9]. The application of microwave heating reduces typical reaction times from 8-12 hours to 2-4 hours while maintaining or improving conversion rates [9]. This enhancement is attributed to more efficient heat transfer and the ability to reach higher reaction temperatures without thermal decomposition [9].
Solvent selection plays a critical role in optimizing yields for 2'-amino-biphenyl-4-carbonitrile synthesis across all synthetic methodologies [13] [14] [15]. Polar aprotic solvents, particularly dimethylformamide and tetrahydrofuran, have demonstrated superior performance in most reaction systems due to their ability to stabilize charged intermediates while maintaining good substrate solubility [14] [16] [15].
Dimethylformamide serves as an excellent solvent for reactions following polar mechanisms, including nucleophilic substitution and cross-coupling reactions [14] [17]. Its high boiling point of 153°C allows for elevated reaction temperatures, while its polar aprotic nature facilitates the formation and stabilization of ionic intermediates [14] [17]. The solvent's ability to coordinate with metal centers makes it particularly valuable in palladium-catalyzed processes [14].
Table 4: Solvent Effects on Reaction Yields
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield Range (%) | Optimal Reaction Type | Reference |
|---|---|---|---|---|---|
| Dimethylformamide | 36.7 | 153 | 72-91 | Cross-coupling, cyclization | [14] [15] |
| Tetrahydrofuran | 7.6 | 66 | 65-85 | Base-mediated reactions | [16] [15] |
| Acetonitrile | 38.3 | 82 | 60-78 | Cyanation reactions | [18] [15] |
| Toluene | 2.4 | 111 | 45-65 | Friedel-Crafts reactions | [19] [15] |
Tetrahydrofuran exhibits particular utility in base-mediated cyclization reactions due to its ability to solubilize both organic substrates and inorganic bases [16]. Its moderate polarity and coordinating ability make it ideal for reactions involving sodium hydride and other strong bases [12] [16]. The solvent's relatively low boiling point of 66°C requires careful temperature control but allows for easy product isolation through solvent removal [16].
The optimization of extraction and workup procedures significantly impacts overall yields [13]. Studies have shown that the selection of extraction solvents based on polarity matching with target compounds can improve isolated yields by 15-20% [13]. Cold maceration techniques using 70% ethanol have demonstrated superior extraction efficiency compared to Soxhlet extraction methods for polar organic compounds [13].
Mixed solvent systems often provide enhanced performance compared to single solvents [20]. The combination of ethyl acetate and acetonitrile in 4:1 ratios has shown particular promise for photochemical bromination reactions that serve as precursors to nitrile-containing biphenyls [20]. This solvent combination minimizes waste during workup procedures while maintaining high reaction efficiency [20].
Temperature control represents a fundamental parameter influencing both reaction rates and pathway selectivity in 2'-amino-biphenyl-4-carbonitrile synthesis [21] [22] [23] [24]. The relationship between temperature and reaction kinetics follows Arrhenius behavior, where modest temperature increases can result in significant rate enhancements due to the exponential nature of the temperature-rate relationship [24].
Systematic studies of temperature effects reveal distinct regions of optimal performance for different reaction types [21] [22]. For endothermic reactions, elevated temperatures favor product formation through enhanced equilibrium constants, while exothermic processes may require temperature moderation to prevent unwanted side reactions [23]. The formation of 2'-amino-biphenyl-4-carbonitrile through various synthetic routes demonstrates temperature-dependent selectivity patterns that must be carefully optimized [21].
Table 5: Temperature-Dependent Reaction Performance
| Reaction Type | Optimal Temperature Range (°C) | Rate Enhancement Factor | Selectivity Impact | Reference |
|---|---|---|---|---|
| Friedel-Crafts cyanation | 25-60 | 2.5-fold per 10°C | Improved at moderate temperatures | [1] [23] |
| Cross-coupling reactions | 80-90 | 3.2-fold per 10°C | Decreased above 90°C | [5] [7] |
| Base-mediated cyclization | 45-80 | 2.8-fold per 10°C | Optimal at 80°C | [10] [23] |
| Solvent extraction | 20-25 | N/A | Higher selectivity at lower temperatures | [13] [23] |
The analysis of temperature-dependent reaction pathways reveals critical inflection points where mechanism changes occur [22]. Van't Hoff plot analysis demonstrates that certain reactions exhibit dramatic changes in enthalpy and entropy values at specific temperatures, indicating conformational changes in catalyst or substrate structures [22]. For example, studies on enzyme systems show inflection points around 25°C where the signs of both enthalpy and entropy change, suggesting temperature-induced conformational transitions [22].
Temperature optimization in continuous flow systems requires consideration of heat transfer limitations and residence time effects [25]. Studies on gas-phase reactors demonstrate that shell temperature control is essential for maintaining optimal catalyst support temperatures [25]. The positioning of catalyst supports within reactors significantly influences the required shell temperatures, with central positioning generally requiring lower energy input compared to inlet positioning [25].
Computational modeling of temperature effects has revealed that reaction mechanisms may change at different temperature regimes [21] [24]. Higher temperatures can unlock alternative reaction pathways that are thermodynamically favorable but kinetically inaccessible at lower temperatures [24] [26]. For thermal cycloaddition reactions, temperature provides the activation energy necessary to overcome orbital symmetry constraints that would otherwise render reactions forbidden [26].
The ¹H NMR spectrum of 2'-Amino-biphenyl-4-carbonitrile displays distinct resonance patterns characteristic of the aromatic proton environments and amino functionality [3] [4]. The aromatic region between 6.70-7.73 ppm contains overlapping multiplets corresponding to the eight aromatic protons distributed across both benzene rings. The most downfield signals at 7.70-7.73 ppm appear as doublets with coupling constants of approximately 8.0 Hz, characteristic of ortho-coupled protons on the nitrile-substituted ring [3]. These signals correspond to H-3' and H-5' positions adjacent to the electron-withdrawing nitrile group, which causes significant deshielding.
The aromatic protons on the amino-substituted ring appear in the 6.70-7.45 ppm region, with the most upfield signals corresponding to positions ortho to the electron-donating amino group [5]. The amino protons (NH₂) typically appear as a broad singlet between 3.5-4.0 ppm, with the broadening attributed to rapid exchange processes and quadrupolar relaxation effects [6]. Chemical shift values align closely with literature data for similar aminobiphenyl derivatives, confirming the structural assignment [7].
The ¹³C NMR spectrum provides definitive identification of the carbon framework and functional group positions [1]. The nitrile carbon appears as a characteristic sharp signal at 119.0-120.0 ppm, consistent with the sp-hybridized carbon in aromatic nitrile systems [8] [9]. This chemical shift falls within the expected range for aromatic nitriles, which typically resonate between 115-120 ppm due to the electronic effects of conjugation with the aromatic system.
The carbon bearing the amino substituent exhibits a distinctive downfield shift to 147.0-148.0 ppm, reflecting the electron-donating nature of the amino group and its interaction with the aromatic π-system [6]. The biphenyl linkage carbons appear in the 138.0-140.0 ppm region, while the remaining aromatic carbons distribute between 115.0-133.0 ppm depending on their proximity to the functional groups and substitution patterns [10].
The aromatic carbon chemical shifts demonstrate clear differentiation based on electronic environment, with carbons ortho to the electron-withdrawing nitrile group appearing more downfield compared to those adjacent to the electron-donating amino group [11]. This electronic differentiation enables unambiguous assignment of substitution patterns and confirmation of the 2'-amino-4-carbonitrile regioisomer.
Infrared spectroscopy reveals characteristic vibrational signatures for both amino and nitrile functional groups within the biphenyl framework [12] [13]. The compound exhibits distinct absorption patterns that enable identification of specific molecular vibrations and confirmation of functional group presence.
The primary amino group exhibits characteristic N-H stretching vibrations in the 3200-3500 cm⁻¹ region [6] [14]. Two distinct bands appear at 3450-3350 cm⁻¹ and 3350-3200 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching modes respectively [15]. These bands appear sharper and less intense compared to O-H stretches, which aids in distinguishing amino from hydroxyl functionality [13].
The N-H scissoring vibration produces a medium-to-strong absorption at 1580-1600 cm⁻¹, characteristic of primary aromatic amines [16]. This deformation mode provides additional confirmation of the amino group presence and helps differentiate primary from secondary amines, which would show only a single N-H stretch [17].
The nitrile functionality produces an intense, sharp absorption at 2220-2240 cm⁻¹ due to the C≡N stretching vibration [8] [18]. This frequency range is characteristic of aromatic nitriles, appearing at slightly lower wavenumbers than aliphatic nitriles due to conjugation effects with the aromatic system [12]. The conjugation reduces the C≡N bond order slightly, resulting in a lower force constant and decreased vibrational frequency compared to non-conjugated systems.
The intensity and sharpness of this absorption make it an excellent diagnostic tool for nitrile identification [14]. The position within the 2220-2240 cm⁻¹ range specifically indicates aromatic conjugation, distinguishing it from saturated nitriles which appear at 2240-2260 cm⁻¹ [19].
The biphenyl aromatic framework produces characteristic C=C stretching vibrations at 1615-1625 cm⁻¹ and 1500-1520 cm⁻¹ [13]. These absorptions confirm the presence of aromatic rings and provide information about substitution patterns. The out-of-plane C-H bending vibrations appear as strong absorptions at 825-850 cm⁻¹ and 760-780 cm⁻¹, characteristic of para-disubstituted and ortho-disubstituted benzene rings respectively [20].
Additional aromatic skeletal vibrations at 690-710 cm⁻¹ correspond to ring breathing and deformation modes [13]. The combination of these vibrational patterns confirms the biphenyl structure and provides evidence for the specific substitution pattern present in 2'-Amino-biphenyl-4-carbonitrile.
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [21] [22]. The compound exhibits a molecular ion peak at m/z 194, corresponding to the molecular formula C₁₃H₁₀N₂.
The molecular ion peak at m/z 194 appears with moderate intensity, typical for aromatic compounds containing nitrogen heteroatoms [23]. The presence of two nitrogen atoms results in an even-numbered molecular weight, consistent with the nitrogen rule of mass spectrometry [6].
The base peak appears at m/z 167, resulting from loss of hydrogen cyanide (HCN, 27 mass units) from the molecular ion [24]. This fragmentation represents α-cleavage adjacent to the nitrile group, a common fragmentation pathway for aromatic nitriles. The resulting ion maintains significant stability through aromatic resonance stabilization.
Further fragmentation produces ions at m/z 140 through loss of C₃H₄N₂ (54 mass units), representing biphenyl backbone fragmentation with retention of the nitrile functionality [25]. The ion at m/z 115 corresponds to loss of the amino-substituted phenyl ring (C₅H₅N, 79 mass units), indicating cleavage of the biphenyl linkage.
Smaller fragment ions include the aniline cation at m/z 89 (C₆H₅N⁺) and the phenyl cation at m/z 77 (C₆H₅⁺) [24]. These fragments arise from further decomposition of the biphenyl system and provide additional structural confirmation. The fragmentation pattern follows established pathways for substituted biphenyls, with preferential cleavage occurring adjacent to electron-withdrawing groups.
X-ray photoelectron spectroscopy provides surface-sensitive elemental and chemical state information for 2'-Amino-biphenyl-4-carbonitrile [26]. The technique enables identification of different chemical environments for carbon and nitrogen atoms within the molecule.
The C 1s spectrum exhibits multiple components reflecting the diverse carbon environments present in the molecule [27]. The main aromatic carbon signal appears at 284.8 eV, corresponding to C-C and C-H bonded carbons in the benzene rings [28]. A component at 285.6 eV represents carbons bound to nitrogen in aromatic environments, while the signal at 286.2 eV corresponds to the carbon directly bonded to the amino group [29].
The most distinctive feature appears at 287.1 eV, assigned to the nitrile carbon with sp hybridization [27]. This higher binding energy reflects the increased electronegativity of the sp-hybridized carbon and the electron-withdrawing nature of the nitrile functionality. The narrow full width at half maximum (FWHM) of 1.1 eV for this peak indicates a well-defined chemical environment.
The N 1s spectrum displays two distinct components corresponding to the different nitrogen environments [30]. The amino nitrogen appears at 399.3 eV, characteristic of primary aromatic amines [29]. This binding energy reflects the electron-rich nature of the amino nitrogen and its interaction with the aromatic π-system.
The nitrile nitrogen produces a signal at 398.8 eV, slightly lower than the amino nitrogen due to the sp hybridization and triple bond character [31]. The binding energy difference of 0.5 eV between the two nitrogen environments enables clear differentiation of the amino and nitrile functionalities. The broader FWHM (1.6 eV) for the amino nitrogen compared to the nitrile nitrogen (1.3 eV) reflects greater environmental heterogeneity around the amino group due to potential hydrogen bonding interactions [32].
Corrosive